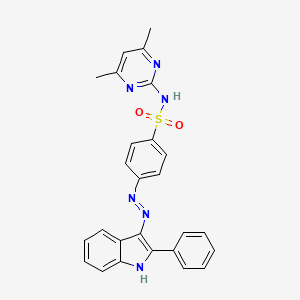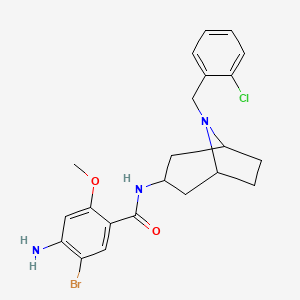![molecular formula C31H37FN4O6S B12744558 3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid CAS No. 167264-26-8](/img/structure/B12744558.png)
3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-[4-[2-[5-[1-[(4-fluorophényl)méthyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]éthyl]phényl]propanoïque ; acide sulfurique est un composé organique complexe qui présente un noyau benzimidazole, un groupe fluorophényle et un fragment d’acide propanoïque.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 3-[4-[2-[5-[1-[(4-fluorophényl)méthyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]éthyl]phényl]propanoïque ; acide sulfurique implique plusieurs étapes :
Formation du noyau benzimidazole : L’étape initiale implique la condensation de l’o-phénylène diamine avec un acide carboxylique approprié ou son dérivé pour former le noyau benzimidazole.
Introduction du groupe fluorophényle : Le groupe fluorophényle est introduit par une réaction de substitution aromatique nucléophile, généralement en utilisant un dérivé de fluorobenzène.
Formation du cycle diazocane : Le cycle diazocane est formé par une réaction de cyclisation impliquant des précurseurs appropriés de diamine et de dihaloalcane.
Fixation du fragment d’acide propanoïque : Le fragment d’acide propanoïque est introduit par une réaction d’estérification suivie d’une hydrolyse.
Addition d’acide sulfurique : La dernière étape implique l’addition d’acide sulfurique pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de catalyseurs, des conditions de réaction contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du noyau benzimidazole et du fragment d’acide propanoïque.
Réduction : Des réactions de réduction peuvent se produire au niveau du groupe fluorophényle et du noyau benzimidazole.
Substitution : Des réactions de substitution nucléophile et électrophile peuvent se produire à diverses positions sur le composé.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes, les halogénoalcanes et les nucléophiles sont couramment utilisés.
Principaux produits
Oxydation : Dérivés oxydés du noyau benzimidazole et du fragment d’acide propanoïque.
Réduction : Formes réduites du groupe fluorophényle et du noyau benzimidazole.
Substitution : Dérivés substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie
Catalyse : Le composé peut être utilisé comme ligand dans des réactions catalytiques en raison de ses caractéristiques structurales uniques.
Science des matériaux :
Biologie
Inhibition enzymatique : Le composé peut agir comme un inhibiteur pour certaines enzymes, ce qui le rend utile dans les études biochimiques.
Liaison aux protéines : Sa capacité à se lier aux protéines peut être exploitée dans diverses analyses biologiques.
Médecine
Développement de médicaments : Utilisation potentielle comme composé précurseur dans le développement de nouveaux médicaments.
Applications thérapeutiques : Applications possibles dans le traitement de maladies en raison de son activité biologique.
Industrie
Synthèse chimique : Utilisation comme intermédiaire dans la synthèse d’autres molécules complexes.
Chimie analytique : Application dans des techniques analytiques pour la détection et la quantification de diverses substances.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its ability to bind to proteins can be exploited in various biological assays.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Applications: Possible applications in the treatment of diseases due to its biological activity.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: Application in analytical techniques for the detection and quantification of various substances.
Mécanisme D'action
Le composé exerce ses effets par des interactions avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le noyau benzimidazole et le groupe fluorophényle sont des caractéristiques structurales clés qui facilitent la liaison à ces cibles. Le fragment d’acide propanoïque peut également jouer un rôle dans l’activité du composé en influençant sa solubilité et sa biodisponibilité.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3-[4-[2-[5-[1-[(4-chlorophényl)méthyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]éthyl]phényl]propanoïque
- Acide 3-[4-[2-[5-[1-[(4-bromophényl)méthyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]éthyl]phényl]propanoïque
Unicité
- Groupe fluorophényle : La présence du groupe fluorophényle distingue ce composé de ses analogues avec des substitutions halogénées différentes.
- Activité biologique : La disposition spécifique des groupes fonctionnels peut conférer des activités biologiques uniques non observées dans des composés similaires.
- Stabilité chimique : La stabilité du composé dans diverses conditions peut différer de celle de ses analogues, ce qui le rend plus approprié pour certaines applications.
Propriétés
Numéro CAS |
167264-26-8 |
|---|---|
Formule moléculaire |
C31H37FN4O6S |
Poids moléculaire |
612.7 g/mol |
Nom IUPAC |
3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid |
InChI |
InChI=1S/C31H35FN4O2.H2O4S/c32-27-14-11-26(12-15-27)23-36-29-6-2-1-5-28(29)33-31(36)35-20-3-18-34(19-4-21-35)22-17-25-9-7-24(8-10-25)13-16-30(37)38;1-5(2,3)4/h1-2,5-12,14-15H,3-4,13,16-23H2,(H,37,38);(H2,1,2,3,4) |
Clé InChI |
DBIGVHCHHUWMLR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCCN(C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)CCC5=CC=C(C=C5)CCC(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


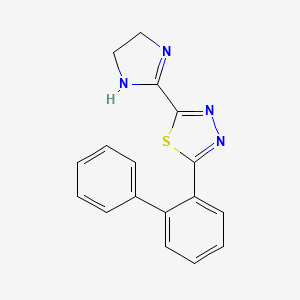

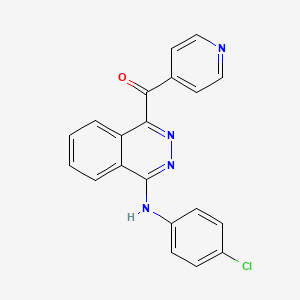
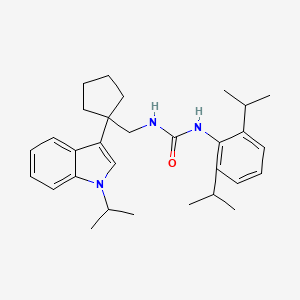
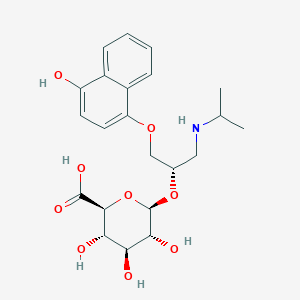
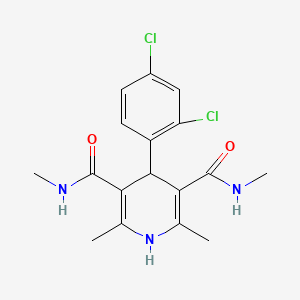
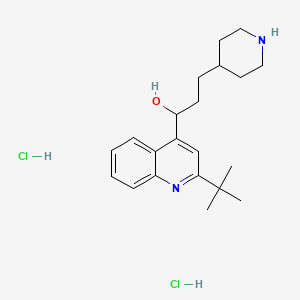
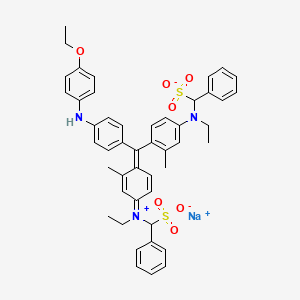

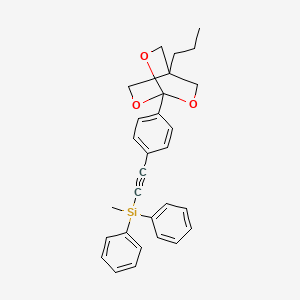
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)
